molecular formula C10H14IN B15275465 N-(butan-2-yl)-2-iodoaniline

N-(butan-2-yl)-2-iodoaniline

Cat. No.: B15275465
M. Wt: 275.13 g/mol
InChI Key: VSRUNRWDVQWNMO-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2-iodoaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by an aryl or alkyl group. This compound features a butan-2-yl group attached to the nitrogen atom and an iodine atom attached to the benzene ring. The presence of the iodine atom makes it particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-iodoaniline can be achieved through several methods. One common approach involves the iodination of N-(butan-2-yl)aniline. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction typically proceeds as follows:

  • Dissolve N-(butan-2-yl)aniline in a suitable solvent like acetic acid.
  • Add iodine and the oxidizing agent to the solution.
  • Stir the mixture at room temperature until the reaction is complete.
  • Isolate the product by filtration and purify it using recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-2-iodoaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines under reflux conditions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Major Products

    Substitution: Formation of N-(butan-2-yl)-2-hydroxyaniline, N-(butan-2-yl)-2-cyanoaniline, or N-(butan-2-yl)-2-aminoaniline.

    Oxidation: Formation of N-(butan-2-yl)-2-nitroaniline or N-(butan-2-yl)-2-nitrosoaniline.

    Reduction: Formation of N-(butan-2-yl)-2-aminoaniline.

Scientific Research Applications

N-(butan-2-yl)-2-iodoaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2-iodoaniline depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The iodine atom can facilitate the formation of reactive intermediates, which can interact with proteins, DNA, or other cellular targets, leading to antimicrobial or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-2-bromoaniline: Similar structure but with a bromine atom instead of iodine.

    N-(butan-2-yl)-2-chloroaniline: Similar structure but with a chlorine atom instead of iodine.

    N-(butan-2-yl)-2-fluoroaniline: Similar structure but with a fluorine atom instead of iodine.

Uniqueness

N-(butan-2-yl)-2-iodoaniline is unique due to the presence of the iodine atom, which makes it more reactive in certain chemical reactions compared to its bromo, chloro, and fluoro counterparts. The larger atomic size and higher polarizability of iodine contribute to its distinct reactivity and applications in various fields.

Properties

Molecular Formula

C10H14IN

Molecular Weight

275.13 g/mol

IUPAC Name

N-butan-2-yl-2-iodoaniline

InChI

InChI=1S/C10H14IN/c1-3-8(2)12-10-7-5-4-6-9(10)11/h4-8,12H,3H2,1-2H3

InChI Key

VSRUNRWDVQWNMO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC=CC=C1I

Origin of Product

United States

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